molecular formula C13H20O3Si B6193799 2-[(tert-butyldimethylsilyl)oxy]-6-hydroxybenzaldehyde CAS No. 143207-64-1

2-[(tert-butyldimethylsilyl)oxy]-6-hydroxybenzaldehyde

Cat. No.: B6193799
CAS No.: 143207-64-1
M. Wt: 252.38 g/mol
InChI Key: JFVGPFQDHKKXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(tert-butyldimethylsilyl)oxy]-6-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C13H20O3Si and its molecular weight is 252.38 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(tert-butyldimethylsilyl)oxy]-6-hydroxybenzaldehyde involves the protection of the hydroxyl group on the benzaldehyde with a tert-butyldimethylsilyl (TBDMS) group, followed by oxidation of the aldehyde to the corresponding carboxylic acid, and then deprotection of the TBDMS group to yield the final product.", "Starting Materials": [ "6-hydroxybenzaldehyde", "tert-butyldimethylsilyl chloride", "triethylamine", "sodium bicarbonate", "sodium chlorite", "acetic acid", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 6-hydroxybenzaldehyde in dry dichloromethane and add tert-butyldimethylsilyl chloride and triethylamine. Stir the mixture at room temperature for 24 hours to form 2-[(tert-butyldimethylsilyl)oxy]-6-hydroxybenzaldehyde.", "Step 2: Dissolve 2-[(tert-butyldimethylsilyl)oxy]-6-hydroxybenzaldehyde in acetic acid and add sodium chlorite and sodium bicarbonate. Stir the mixture at room temperature for 24 hours to oxidize the aldehyde to the corresponding carboxylic acid.", "Step 3: Add methanol and water to the reaction mixture and stir at room temperature for 1 hour to precipitate the product. Filter the product and wash with water to obtain the carboxylic acid.", "Step 4: Dissolve the carboxylic acid in methanol and add hydrochloric acid. Stir the mixture at room temperature for 1 hour to deprotect the TBDMS group and yield the final product, 2-[(hydroxy)oxy]-6-hydroxybenzaldehyde." ] }

CAS No.

143207-64-1

Molecular Formula

C13H20O3Si

Molecular Weight

252.38 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-6-hydroxybenzaldehyde

InChI

InChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-12-8-6-7-11(15)10(12)9-14/h6-9,15H,1-5H3

InChI Key

JFVGPFQDHKKXSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1C=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.